Mass Spectrometric Discrimination: α-Monomyristin-d5 Provides a +5 Da Mass Shift Unattainable with Unlabeled or d3-Labeled Analogs
α-Monomyristin-d5 carries five deuterium atoms localized on the glycerol moiety (1,1,2,3,3-pentadeuterio), producing a molecular ion [M+H]⁺ at m/z 308.5 vs. m/z 303.5 for unlabeled α-monomyristin . This +5 Da mass difference exceeds the minimum recommended +3 Da for reliable multiple-reaction monitoring (MRM) without spectral overlap from the M+1/M+2 natural isotopic envelope of the unlabeled analyte, a limitation that affects d2- or d3-labeled internal standards . In contrast, unlabeled monomyristin exhibits an [M+H]⁺ at m/z 303 and cannot serve as an internal standard in any sample containing endogenous monomyristin because it co-elutes and shares identical fragmentation pathways .
| Evidence Dimension | MS precursor ion mass-to-charge ratio (m/z) and usable MRM shift |
|---|---|
| Target Compound Data | [M+H]⁺ = 307.48 → 308.5 (monoisotopic); Δm = +5 Da vs. unlabeled |
| Comparator Or Baseline | Unlabeled α-monomyristin: [M+H]⁺ = 302.45 → 303.5; d3-labeled analog: Δm = +3 Da |
| Quantified Difference | Δm = +5 Da for α-monomyristin-d5 vs. +3 Da for typical d3-labeled standards; eliminates risk of isotopic cross-talk in MRM |
| Conditions | ESI+ mode, full-scan and MRM acquisition on triple-quadrupole LC-MS/MS |
Why This Matters
A +5 Da mass shift ensures unambiguous MRM transition assignment and eliminates positive bias from the natural isotopic envelope of the target analyte, a risk that remains for d2/d3-labeled internal standards.
